molecular formula C23H23NO9 B1239531 IP 24 CAS No. 58789-94-9

IP 24

Cat. No.: B1239531
CAS No.: 58789-94-9
M. Wt: 457.4 g/mol
InChI Key: LIOKFWILDPMTCZ-OXUVVOBNSA-N
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Description

IP 24 is a complex organic compound that features a combination of furan, phenyl, and glucopyranosyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IP 24 typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by its attachment to a phenyl group. The glucopyranosyl group is then introduced through glycosylation reactions. Each step requires specific reagents, catalysts, and conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

IP 24 can undergo various chemical reactions including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the carbonyl group in the furan ring.

    Substitution: The phenyl and glucopyranosyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are critical for achieving the desired products.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of IP 24 involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    IP 24: shares similarities with other glucopyranosyl derivatives and furan-containing compounds.

    Differences: The unique combination of furan, phenyl, and glucopyranosyl groups in this compound may confer distinct properties compared to other similar compounds.

Uniqueness

The uniqueness of this compound lies in its specific structure, which may result in unique chemical reactivity and biological activity.

Properties

CAS No.

58789-94-9

Molecular Formula

C23H23NO9

Molecular Weight

457.4 g/mol

IUPAC Name

N-[4-(5-oxo-2H-furan-3-yl)phenyl]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzamide

InChI

InChI=1S/C23H23NO9/c25-10-17-19(27)20(28)21(29)23(33-17)32-16-7-3-13(4-8-16)22(30)24-15-5-1-12(2-6-15)14-9-18(26)31-11-14/h1-9,17,19-21,23,25,27-29H,10-11H2,(H,24,30)/t17-,19-,20+,21-,23-/m1/s1

InChI Key

LIOKFWILDPMTCZ-OXUVVOBNSA-N

Isomeric SMILES

C1C(=CC(=O)O1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

SMILES

C1C(=CC(=O)O1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O

Canonical SMILES

C1C(=CC(=O)O1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O

58789-94-9

Synonyms

IP 24
IP-24
N-(4-(2,5-dihydro-5-oxo-3-furanyl)phenyl)-4-(beta-D-glucopyranosyloxy)benzamide

Origin of Product

United States

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